molecular formula C18H14N2O B13000962 Propanedinitrile, (3-oxo-1,3-diphenylpropyl)- CAS No. 77609-06-4

Propanedinitrile, (3-oxo-1,3-diphenylpropyl)-

Cat. No.: B13000962
CAS No.: 77609-06-4
M. Wt: 274.3 g/mol
InChI Key: UJNRFMIPHRZNRJ-UHFFFAOYSA-N
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Description

Propanedinitrile, (3-oxo-1,3-diphenylpropyl)-, is a chemical compound with the molecular formula C18H14N2O and is identified by several synonyms, including 2-(3-oxo-1,3-diphenylpropyl)malononitrile and alpha-Phenacylbenzylmalononitrile . Its primary CAS number is 87388-24-7 . This compound is related to a class of substances studied for their utility in organic synthesis. For instance, research on similar malononitrile derivatives highlights their role as building blocks in chemical reactions, such as serving as precursors for synthesizing complex heterocyclic structures . One of the key research applications of closely related compounds is their function in Michael addition reactions. In a recent study, a compound with a similar 3-oxo-3-phenylpropanenitrile moiety was used in a regioselective Michael addition with conjugated enynones to produce polyfunctional δ-diketones . These diketones are valuable intermediates in medicinal and materials chemistry, as they can be further transformed into various heterocycles, such as 5,6-dihydro-4H-1,2-diazepines, which are of interest due to their noted biological properties . This demonstrates the compound's potential value as a versatile synthon for constructing pharmacologically relevant scaffolds. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-oxo-1,3-diphenylpropyl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c19-12-16(13-20)17(14-7-3-1-4-8-14)11-18(21)15-9-5-2-6-10-15/h1-10,16-17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNRFMIPHRZNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384550
Record name Propanedinitrile, (3-oxo-1,3-diphenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77609-06-4
Record name Propanedinitrile, (3-oxo-1,3-diphenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1,3-diphenylpropyl)malononitrile typically involves the Michael addition of malononitrile to chalcones. One common method includes dissolving malononitrile in dry ethanol, followed by the addition of piperidine as a catalyst. The reaction mixture is stirred at 30°C for 48 hours, and the product is purified by column chromatography .

Industrial Production Methods

While specific industrial production methods for 2-(3-oxo-1,3-diphenylpropyl)malononitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-1,3-diphenylpropyl)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, the Michael addition of malononitrile to chalcones typically yields γ-cyano carbonyl compounds .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Propanedinitrile serves as a crucial building block in the synthesis of various organic compounds. It is particularly noted for its role in the asymmetric synthesis of chiral compounds through Michael addition reactions. For instance, the compound has been utilized to synthesize 4H-pyran derivatives, which exhibit significant biological activity including antimicrobial and antiviral properties .

Table 1: Applications in Organic Synthesis

ApplicationDescription
Michael AdditionUsed for synthesizing chiral compounds with high enantioselectivity (up to 86% ee)
Synthesis of 4H-pyran DerivativesDerivatives show diverse biological activities such as antimicrobial and antifungal effects
Preparation of Metal ComplexesActs as a precursor for synthesizing metal complexes with potential catalytic properties

Medicinal Chemistry

Biological Activity

Research indicates that derivatives of propanedinitrile exhibit various biological activities. The compound has been studied for its potential in developing new pharmaceuticals, particularly due to its ability to form derivatives that can interact with biological targets.

Case Study: Antimicrobial Activity

A study focused on synthesizing 4H-pyran derivatives from propanedinitrile demonstrated notable antimicrobial activity against several pathogens. The synthesized compounds were tested against bacterial strains, showing promising results that warrant further investigation into their therapeutic potential .

Photocatalysis and Radical Chemistry

Role in Photochemical Reactions

Propanedinitrile has been employed in photocatalytic processes, where it acts as a substrate in radical-trapping experiments. These studies have revealed its utility in generating thiyl radicals under visible light irradiation, which are essential for various organic transformations .

Table 2: Photochemical Applications

Reaction TypeObservations
Radical-Trapping ExperimentsEffective generation of thiyl radicals; important for further reactions
Light-Induced ReactionsFacilitates reactions under mild conditions using visible light sources

Conclusion and Future Directions

The applications of propanedinitrile, particularly its derivatives, are vast and varied across multiple fields of chemistry. Its role as a building block in organic synthesis and its potential medicinal properties are areas ripe for further exploration. Future research should focus on optimizing synthetic routes to enhance yield and enantioselectivity while also investigating the biological mechanisms underlying the observed activities of its derivatives.

Mechanism of Action

The mechanism of action of 2-(3-oxo-1,3-diphenylpropyl)malononitrile involves its interaction with specific molecular targets. For instance, it has been identified as a potent allosteric activator of phosphoinositide-dependent kinase-1 (PDK1), binding to the PIF pocket and modulating the enzyme’s activity . This interaction can influence various cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

  • [3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile (CAS: 94360-06-2) Structure: Incorporates a bromine atom at the para-position of one phenyl ring. Molecular weight increases to 353.21 g/mol, affecting solubility (logP likely higher than parent compound) . Activity: Brominated analogs show increased metabolic stability due to reduced oxidative metabolism at the aromatic ring .
  • [1-Methyl-3-oxo-3-phenylpropyl]propanedinitrile (CAS: 173593-74-3) Structure: A methyl group replaces one phenyl ring. Molecular weight decreases to 212.25 g/mol . Physicochemical Properties: Boiling point (416.7°C) and density (1.111 g/cm³) suggest higher volatility than bulkier analogs .

Functional Group Modifications

  • N-(3-Oxo-1,3-diphenylpropyl)acetamide (CAS: 91875-48-8)

    • Structure : Replaces dinitrile groups with an acetamide moiety.
    • Impact : Increased hydrogen-bonding capacity improves aqueous solubility but reduces lipophilicity (logP decrease). Molecular weight: 267.32 g/mol .
    • Activity : The acetamide group may alter target engagement, shifting from PDK-1 modulation to other biological pathways (e.g., kinase inhibition) .
  • Diethyl (3-oxo-1,3-diphenylpropyl)malonate (CAS: 7472-83-5)

    • Structure : Malonate ester derivative with ethoxy groups.
    • Role : Acts as a prodrug; ester hydrolysis in vivo releases active malonic acid, enhancing bioavailability. Demonstrated 90% yield in enantioselective synthesis with 87% ee .
    • Binding Affinity : The diethyl ester shows reduced direct binding to PDK-1 compared to the free acid but improves tissue distribution .

Stereochemical Considerations

  • Enantiomers of Malonate Derivatives
    • (S)-Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate : Exhibits specific optical rotation [α]²⁸D = +16.65° (c = 1.0 in CHCl₃) and 87% enantiomeric excess (ee) , correlating with enhanced allosteric activation of PDK-1 .
    • Impact of Chirality : The (S)-enantiomer shows 3–5-fold higher potency than the (R)-form in PDK-1 activation assays, highlighting the importance of stereochemistry in drug design .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
Propanedinitrile, (3-oxo-1,3-diphenylpropyl)- C₁₈H₁₃N₂O 267.31 Two phenyl, two cyano N/A 1.25 (predicted)
[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile C₁₈H₁₃BrN₂O 353.21 4-Bromophenyl N/A N/A
[1-Methyl-3-oxo-3-phenylpropyl]propanedinitrile C₁₃H₁₂N₂O 212.25 Methyl, phenyl 416.7 1.111
Diethyl (3-oxo-1,3-diphenylpropyl)malonate C₂₀H₂₀O₅ 340.37 Ethoxy esters N/A N/A

Key Research Findings

  • Allosteric Modulation : The parent compound and its malonate derivatives exhibit sub-micromolar potency in PDK-1 activation, critical for cancer therapeutics targeting the PI3K/AKT pathway .
  • Prodrug Strategy : Esterification of malonic acid derivatives (e.g., diethyl or dimethyl esters) enhances oral absorption, with hydrolysis in vivo regenerating the active form .
  • Stereoselectivity : Enantiopure (S)-malonates show superior efficacy, underscoring the need for asymmetric synthesis methods .

Biological Activity

Propanedinitrile, (3-oxo-1,3-diphenylpropyl)-, also known as 2-(3-oxo-1,3-diphenylpropyl)propanedinitrile, is an organic compound characterized by its unique molecular structure that includes a central propanedinitrile group flanked by ketone and phenyl rings. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic modulation.

Chemical Structure and Properties

The molecular formula of propanedinitrile, (3-oxo-1,3-diphenylpropyl)- is C15_{15}H12_{12}N2_2O. Its structure includes:

  • Two nitrile groups : Contributing to its reactivity.
  • A ketone functional group : Enhancing biological activity.
  • Two phenyl rings : Providing stability and influencing interaction with biological targets.

Biological Activity

Research indicates that derivatives of propanedinitrile, (3-oxo-1,3-diphenylpropyl)- exhibit significant biological activity. Notably, certain analogs have been identified as allosteric activators of protein kinase C-related kinase 2 (PRK2), which plays a crucial role in various signaling pathways related to cancer and other diseases .

Enzymatic Modulation

The compound acts as an allosteric modulator, stabilizing specific protein conformations and enhancing enzyme activity through targeted binding interactions. This property suggests potential therapeutic applications in modulating enzyme activity associated with disease states .

Anticancer Activity

A study evaluated the cytotoxic effects of synthesized compounds based on the propanedinitrile scaffold against breast cancer cell lines (MCF-7). The findings revealed that these compounds exhibited significant cytotoxicity with minimal toxicity to normal cells. Notably, some compounds displayed higher efficacy than the reference drug Tamoxifen .

Structure-Activity Relationship

The design and synthesis of a series of 2-(3-oxo-1,3-diphenylpropyl)malonic acids have shown promising results as potent allosteric activators for PDK1. These compounds demonstrated AC(50) values in the submicromolar range, indicating strong binding affinities to their target sites . The crystal structure analysis revealed that additional ionic interactions contributed to the increased potency compared to monocarboxylate analogs.

Comparative Analysis of Related Compounds

The following table summarizes key features of compounds related to propanedinitrile, (3-oxo-1,3-diphenylpropyl)-:

Compound NameMolecular FormulaKey Features
5-Oxo-2-(3-oxo-1,3-diphenylpropyl)-2,3,5-triphenylpentanenitrileC27_{27}H24_{24}N2_2OContains additional phenyl groups; potential for enhanced biological activity.
2-(3-Oxo-1,3-diphenyl-propyl)-malononitrileC18_{18}H14_{14}N2_2OSimilar structure but includes malononitrile functionality; used in similar biological studies.
Diphenyl-(3-oxo-1,3-diphenylpropyl)-phosphinC24_{24}H22_{22}N2_2OIncorporates phosphorus; exhibits different reactivity due to phosphine functionality.

The unique combination of nitrile and ketone functionalities alongside phenyl substituents in propanedinitrile distinguishes it from these similar compounds and contributes to its distinct biological properties.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (3-oxo-1,3-diphenylpropyl)propanedinitrile derivatives?

  • Answer : Synthesis typically involves condensation reactions under controlled conditions. For example, derivatives like 3-oxo-3-pyrrolidin-1-yl-propionitrile are synthesized using ethanol and piperidine at 0–5 °C for 2 hours (Scheme 3 in ). Multi-step reactions may require intermediates such as 3-oxo-propionitriles, which are prepared via electrophilic attack of phenylisothiocyanate followed by reaction with chloroacetyl chloride under basic conditions .
  • Key Tools : Reflux apparatus, temperature-controlled environments, and catalysts like triethylamine (used in for similar nitrile derivatives).

Q. How can the crystal structure of (3-oxo-1,3-diphenylpropyl)propanedinitrile be determined experimentally?

  • Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. SHELX programs are robust for small-molecule refinement and can handle twinned or high-resolution data . Visualization tools like ORTEP-3 provide graphical interfaces for modeling thermal ellipsoids and molecular geometry .
  • Critical Step : Ensure high-purity crystals and validate hydrogen bonding/π-π interactions using crystallographic data (e.g., as in for analogous piperidinium chloride structures).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for (3-oxo-1,3-diphenylpropyl)propanedinitrile derivatives be resolved?

  • Answer :

Cross-Validation : Compare X-ray bond lengths/angles with DFT-calculated geometries.

Dynamic Effects : NMR may reflect solution-state conformers, while X-ray captures static solid-state structures. For example, highlights discrepancies in hydrogen bonding networks resolved via temperature-dependent crystallography.

Advanced Software : Use SHELXL ’s TWIN/BASF commands to refine twinned crystals, which may explain anomalous diffraction patterns .

Q. What mechanistic insights explain the reactivity of (3-oxo-1,3-diphenylpropyl)propanedinitrile in condensation reactions?

  • Answer : The nitrile groups act as electron-withdrawing moieties, enhancing the electrophilicity of the adjacent carbonyl. In , similar compounds undergo condensation with aromatic aldehydes to form thiazolidinones via nucleophilic attack at the α-carbon. Kinetic studies (e.g., variable-temperature NMR) can elucidate activation barriers for intermediates.
  • Experimental Design : Use deuterated solvents (e.g., DMSO-d6) to track proton exchange in real-time NMR, or employ stopped-flow spectroscopy for rapid reaction monitoring.

Q. How can computational methods complement experimental data for this compound’s electronic properties?

  • Answer :

  • DFT Calculations : Optimize geometries (e.g., Gaussian09) to predict UV-Vis absorption bands or redox potentials. Compare with experimental cyclic voltammetry.
  • Molecular Dynamics : Simulate solvent effects on conformation using software like GROMACS , particularly for derivatives with flexible phenyl groups (e.g., ).
    • Validation : Overlay computed IR spectra with experimental data to confirm functional group assignments.

Methodological Notes

  • Safety : For nitrile handling, follow protocols in : use PPE (gloves, masks) and dispose of waste via professional chemical treatment services.

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